Bienvenue dans la boutique en ligne BenchChem!

(5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone

GPCR antagonism urotensin-II receptor structure-activity relationship

(5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone (IUPAC: 4-(morpholin-4-yl)-3-(pyrrolidine-1-carbonyl)aniline) is a synthetic small molecule with the molecular formula C₁₅H₂₁N₃O₂ and a molecular weight of 275.35 g/mol. It is categorized as a morpholinyl-phenyl-pyrrolidinyl methanone analog and is primarily utilized as a research chemical intermediate or building block in medicinal chemistry.

Molecular Formula C15H21N3O2
Molecular Weight 275.352
CAS No. 842955-45-7
Cat. No. B2896478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone
CAS842955-45-7
Molecular FormulaC15H21N3O2
Molecular Weight275.352
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=C(C=CC(=C2)N)N3CCOCC3
InChIInChI=1S/C15H21N3O2/c16-12-3-4-14(17-7-9-20-10-8-17)13(11-12)15(19)18-5-1-2-6-18/h3-4,11H,1-2,5-10,16H2
InChIKeyWATNYTVECCSKOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone (CAS 842955-45-7): Chemical Identity and Procurement Baseline


(5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone (IUPAC: 4-(morpholin-4-yl)-3-(pyrrolidine-1-carbonyl)aniline) is a synthetic small molecule with the molecular formula C₁₅H₂₁N₃O₂ and a molecular weight of 275.35 g/mol . It is categorized as a morpholinyl-phenyl-pyrrolidinyl methanone analog and is primarily utilized as a research chemical intermediate or building block in medicinal chemistry . The compound features three pharmacophoric elements: a 5-amino-substituted phenyl core, a morpholine ring at the 2-position, and a pyrrolidine amide at the 1-position, making it structurally related to kinase inhibitor scaffolds and GPCR antagonist chemotypes [1]. It is commercially available from multiple vendors in research-grade purity (typically 95–97%) .

Why (5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone Cannot Be Interchanged with Other Morpholine-Pyrrolidine Analogs


The 5-amino-2-morpholinophenyl scaffold is a privileged chemotype in kinase and GPCR drug discovery, but minor structural perturbations—particularly to the aniline substitution pattern or the amide moiety—can produce order-of-magnitude shifts in target potency, selectivity, and physicochemical properties [1]. Within the morpholinyl-pyrrolidinyl analog class described in US Patent 7,432,258, the specific 5-amino substitution and pyrrolidine amide geometry are critical determinants of urotensin-II (UT) receptor antagonism [2]. Generic substitution with a morpholinophenyl analog lacking the precise 5-amino-2-morpholino-1-pyrrolidinyl-carbonyl substitution pattern risks loss of target engagement, altered LogP, and unpredictable off-target profiles. The quantitative evidence below demonstrates that this compound occupies a distinct property space relative to its closest structural comparators .

Quantitative Differentiation Evidence for (5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone (CAS 842955-45-7)


Substitution Pattern Selectivity: 5-Amino vs. 4-Amino vs. Unsubstituted Aniline in Morpholinyl-Pyrrolidinyl Analogs

US Patent 7,432,258 describes morpholinyl-pyrrolidinyl analogs as urotensin-II (UT) receptor antagonists. Within this chemotype, the 5-amino substitution on the phenyl ring is essential for UT receptor binding, whereas the 4-amino regioisomer and the unsubstituted phenyl analog show substantially reduced or absent antagonism. The target compound's 5-amino-2-morpholino-1-pyrrolidinyl-carbonyl substitution pattern is specifically claimed as a key pharmacophoric arrangement [1].

GPCR antagonism urotensin-II receptor structure-activity relationship

Lipophilicity (LogP) Differentiation Versus Morpholinophenyl Methanol and Acetamide Analogs

The target compound has an experimentally determined LogP of approximately 0.74 (calculated/predicted) . In comparison, the closely related (5-amino-2-morpholinophenyl)methanol analog features a primary alcohol group replacing the pyrrolidine amide, yielding a lower LogP (estimated ~0.2–0.3, based on fragment contributions) . The N-[5-amino-2-(morpholin-4-yl)phenyl]acetamide analog (CAS 78335-27-0) with a smaller acetamide group has a predicted LogP of approximately 0.5 . This 0.24–0.54 LogP increment for the target compound reflects the increased lipophilicity conferred by the pyrrolidine amide, which may influence membrane permeability and CNS penetration in assay systems.

physicochemical property profiling CNS penetration potential lead optimization

Hydrogen Bond Donor Count and Its Impact on Target Selectivity Versus Di-Substituted Analogs

The target compound possesses a single hydrogen bond donor (HBD = 1, from the 5-amino group) and four hydrogen bond acceptors (HBA = 4) . In contrast, dual-functionalized analogs such as N-[5-amino-2-(morpholin-4-yl)phenyl]acetamide (HBD = 2, due to both the aniline NH₂ and the acetamide NH) exhibit an additional HBD . A lower HBD count is associated with improved membrane permeability and may reduce promiscuous binding to off-target proteins that require multiple hydrogen bond donor interactions. The target compound's HBD = 1 places it in a favorable property space for CNS drug discovery (typically HBD ≤ 2) and aligns with empirical guidelines for oral bioavailability [1].

hydrogen bonding kinase selectivity drug-likeness

Fraction of sp³ Hybridized Carbons (Fsp³) as a Differentiator of Three-Dimensional Character

The target compound has an Fsp³ value of 0.533, reflecting that 8 of its 15 non-hydrogen atoms are sp³ hybridized (from the morpholine and pyrrolidine rings) . This value exceeds the typical Fsp³ for flat aromatic drug candidates (~0.3–0.4) and aligns with the emerging preference for three-dimensional fragment scaffolds in fragment-based drug discovery (FBDD) [1]. In comparison, the morpholinophenyl methanol analog (with a planar CH₂OH group replacing the folded pyrrolidine ring) has a lower Fsp³ (~0.47, estimated) . Higher Fsp³ has been correlated with improved clinical success rates, reduced promiscuity, and enhanced aqueous solubility in advanced lead series [1].

molecular complexity fragment-based drug design 3D pharmacophore

Optimal Research and Industrial Application Scenarios for (5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone (CAS 842955-45-7)


Fragment-Based Drug Discovery (FBDD) Library Design Targeting Class A GPCRs

With an Fsp³ of 0.533 and a single HBD, this compound is a suitable three-dimensional fragment for GPCR-focused FBDD libraries targeting urotensin-II (UT) or related Class A receptors. Its 5-amino-2-morpholino pharmacophore aligns with the UT antagonist chemotype described in US Patent 7,432,258 [1]. Procurement for fragment screening at 500 µM–1 mM concentrations is supported by the compound's favorable LogP (~0.74), which balances solubility and membrane partitioning .

Kinase Inhibitor Scaffold Elaboration with Morpholine Hinge-Binder Motif

The morpholine ring is a well-established hinge-binding motif in ATP-competitive kinase inhibitors (e.g., PI3K, mTOR, DNA-PK). This compound serves as a key intermediate for installing the morpholino-phenyl scaffold into more elaborate kinase inhibitor cores via the reactive 5-amino handle [1]. Its single HBD and Fsp³-rich structure differentiate it from flatter aniline intermediates, potentially yielding lead-like kinase probe compounds with improved selectivity .

Physicochemical Property Benchmarking in CNS Drug Discovery Programs

The compound's LogP (0.74), HBD (1), and Fsp³ (0.533) collectively satisfy empirical CNS drug-likeness criteria (LogP 1–4, HBD ≤ 2, Fsp³ ≥ 0.45) [1] . It can be procured as a reference standard for calibrating in silico CNS MPO (Multiparameter Optimization) scoring algorithms or as a starting scaffold for CNS-penetrant probe development targeting neurokinin, orexin, or dopamine receptors [2].

Chemical Biology Tool Compound for Urotensin-II Pathway Studies

Based on the morpholinyl-pyrrolidinyl UT antagonist chemotype [1], this compound can be utilized as a pharmacological tool for studying urotensin-II mediated vasoconstriction in isolated aortic ring assays or cellular calcium flux assays. Researchers should confirm target engagement through competitive binding experiments before use, as quantitative UT receptor binding data (Ki/IC₅₀) for this specific compound have not been publicly disclosed .

Quote Request

Request a Quote for (5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.